molecular formula C22H20N2O4S B2373126 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide CAS No. 922036-52-0

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide

Cat. No.: B2373126
CAS No.: 922036-52-0
M. Wt: 408.47
InChI Key: RULDXLZPJCTRPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates .

Scientific Research Applications

Catalytic Enantioselective Reactions

The compound has been used in catalytic enantioselective reactions. For instance, it's involved in the aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, producing chiral β-amino esters (Munck et al., 2017). This process highlights its role in synthesizing derivatives with high enantioselectivities.

Development of Novel Heterocyclic Systems

The compound is integral in forming rare heterocyclic systems. For example, it's part of the synthesis process of dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines via aromatic nucleophilic substitution and Smiles rearrangement, leading to single regioisomer formations (Sapegin et al., 2012).

Synthesis of Primary Sulfonamides

It plays a role in synthesizing primary sulfonamides, which are significant as carbonic anhydrase inhibitors. A study demonstrated the clean reaction of 4-Chloro-3-nitrobenzenesulfonamide with bis-electrophilic phenols, creating [1,4]oxazepine-based primary sulfonamides effective against human carbonic anhydrases (Sapegin et al., 2018).

Asymmetric Alkynylation

The compound is used in asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines. This approach facilitates the synthesis of optically active derivatives containing a carbon-carbon triple bond, crucial for subsequent heterocyclic product transformations (Ren et al., 2014).

Asymmetric Transfer Hydrogenation

It has applications in asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds. This technique provides biologically active derivatives with high conversion rates and enantioselectivity in water, an environmentally benign solvent (More & Bhanage, 2017).

Biomass-Involved Synthesis Strategies

The compound is involved in biomass-derived synthesis methods. For instance, a study showcased an efficient method to assemble novel benzo-fused N-heterocycles using biomass-derived N-arylated 2-aminophenol (Zhang et al., 2015).

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-14-5-4-6-17(11-14)29(26,27)23-16-8-10-20-18(13-16)22(25)24(3)19-12-15(2)7-9-21(19)28-20/h4-13,23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULDXLZPJCTRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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